3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by its unique bicyclic structure, which includes a heptane ring fused with a carboxylic acid and an allylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptane core. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The allylamino group is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxylic acid group via carboxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allylamino group into an amide or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as reducing the carboxylic acid group to an alcohol.
Substitution: The allylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group can yield amides, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The allylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-[(Aminocarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the allyl group.
3-[(Methylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a methyl group instead of an allyl group.
3-[(Ethylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Contains an ethyl group instead of an allyl group.
Uniqueness
The presence of the allylamino group in 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid provides unique reactivity and binding properties compared to its similar compounds. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2,7-10H,1,3-6H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXQRSEDGZKRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1C2CCC(C2)C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424258 |
Source
|
Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005154-25-5 |
Source
|
Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.